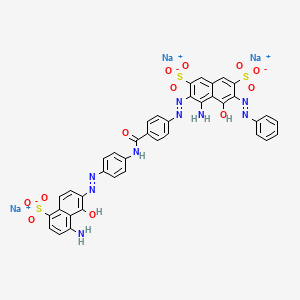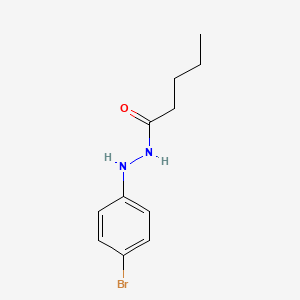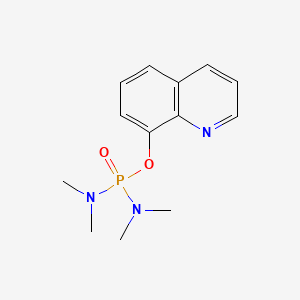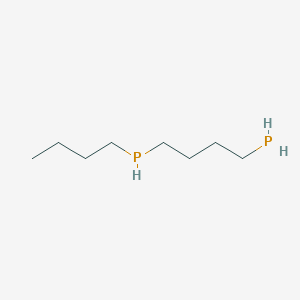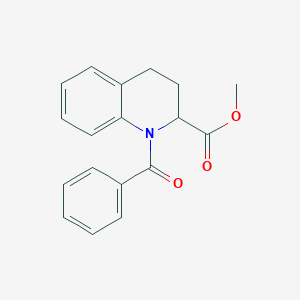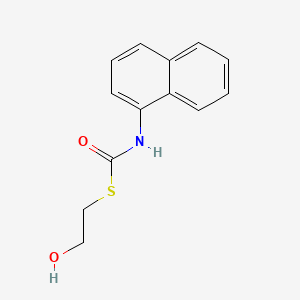
N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester is an organic compound with a complex structure that includes a naphthyl group, a thiocarbamic acid moiety, and a hydroxyethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester typically involves the reaction of 1-naphthylamine with carbon disulfide and an alcohol, followed by esterification. One common method includes the use of carbon monoxide and sulfur under mild conditions in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Another approach involves the use of isocyanides and sulfoxides to directly form thiocarbamic acid S-esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This reaction can reduce the thiocarbamic acid moiety to a thiol.
Substitution: This reaction can involve the replacement of the hydroxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The thiocarbamic acid moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The naphthyl group can also participate in π-π interactions with aromatic amino acids, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Naphthyl)ethylenediamine: This compound has a similar naphthyl group but differs in its functional groups and overall structure.
Prothiocarb: Another thiocarbamic acid ester, but with different substituents.
Uniqueness
N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester is unique due to its combination of a naphthyl group and a thiocarbamic acid moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
73747-50-9 |
|---|---|
Formule moléculaire |
C13H13NO2S |
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
S-(2-hydroxyethyl) N-naphthalen-1-ylcarbamothioate |
InChI |
InChI=1S/C13H13NO2S/c15-8-9-17-13(16)14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,15H,8-9H2,(H,14,16) |
Clé InChI |
ONVHBHOLDWJACC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



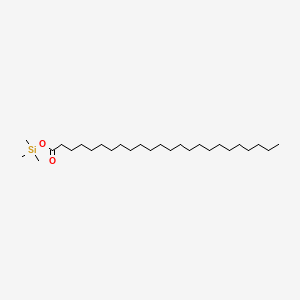
![1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene]](/img/structure/B14460110.png)
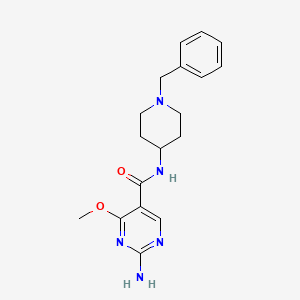
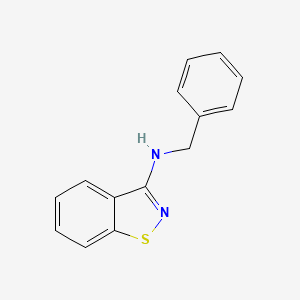
![{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid](/img/structure/B14460132.png)
